molecular formula C28H30O4 B3359114 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- CAS No. 837421-18-8

4,5,9,10-Pyrenetetrone, 2,7-dihexyl-

Cat. No.: B3359114
CAS No.: 837421-18-8
M. Wt: 430.5 g/mol
InChI Key: XONILNJADRBMID-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

4,5,9,10-Pyrenetetrone, 2,7-dihexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The hexyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

Mechanism of Action

The mechanism of action of 4,5,9,10-Pyrenetetrone, 2,7-dihexyl- involves its interaction with molecular targets through its ketone groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s ability to form stable complexes with metals and other molecules also contributes to its biological and chemical activities .

Properties

IUPAC Name

2,7-dihexylpyrene-4,5,9,10-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O4/c1-3-5-7-9-11-17-13-19-23-20(14-17)26(30)28(32)22-16-18(12-10-8-6-4-2)15-21(24(22)23)27(31)25(19)29/h13-16H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONILNJADRBMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462512
Record name 4,5,9,10-Pyrenetetrone, 2,7-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837421-18-8
Record name 4,5,9,10-Pyrenetetrone, 2,7-dihexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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